2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Potential
Compounds structurally related to the queried chemical have been explored for their potential antibacterial, antifungal, and anti-tubercular activities. For instance, a series of tetrahydropyrimidine–isatin hybrids have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential use of such compounds in developing new antimicrobial agents (Akhaja & Raval, 2012).
Antioxidant Properties
The antioxidant capacity of novel compounds, including those with indole and thiophene moieties paired with various heterocycles, has been investigated. These studies aim to identify high-efficiency antioxidants, highlighting the importance of structural modification in enhancing the activity of such compounds (Aziz et al., 2021).
Anticancer Activity
Research on structurally related compounds, such as bisindolylpyrimidin-4-ones, has focused on their synthesis and potential application as anticancer agents. These studies explore the efficacy of novel compounds against various cancer cell lines, contributing to the development of new therapeutic agents (Pierce, Cahill, & McCarthy, 2010).
Antimicrobial and Antioxidant Evaluation
The evaluation of thiazolidinone and azetidinone derivatives containing indolylthienopyrimidines for their antioxidant and antimicrobial activities reflects the ongoing interest in discovering multifunctional therapeutic agents. Such studies not only provide insights into the antimicrobial and antioxidant potential of novel compounds but also contribute to the understanding of their mechanisms of action (Saundane et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a broad range of downstream effects .
Result of Action
It has been suggested that similar compounds can efficiently protect cells from necroptosis .
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-6-8-17(9-7-15)26-22(28)21-18(11-13-29-21)24-23(26)30-14-20(27)25-12-10-16-4-2-3-5-19(16)25/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSZNBHUENJRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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